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3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Step-by-step synthesis protocol for 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid
Step-by-step synthesis protocol for 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid
Application Note: Optimized Synthesis of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic Acid
Abstract & Scientific Rationale
This protocol details the synthesis of 3-[(2,6-difluorophenyl)carbamoyl]propanoic acid (also known as N-(2,6-difluorophenyl)succinamic acid).[1] This compound serves as a critical linker in medicinal chemistry, particularly in the development of degraders (PROTACs) and kinase inhibitors where the 2,6-difluoro motif modulates metabolic stability and lipophilicity.[1]
Mechanistic Insight: The synthesis utilizes a nucleophilic acyl substitution via the ring-opening of succinic anhydride.[1][2] While standard anilines react readily at room temperature, 2,6-difluoroaniline presents a specific challenge:
-
Electronic Deactivation: The two fluorine atoms exert a strong inductive electron-withdrawing effect (
), significantly reducing the nucleophilicity of the amine nitrogen.[1] -
Steric Hindrance: The ortho-fluorine atoms create steric bulk, impeding the attack on the carbonyl carbon.[1]
To overcome these barriers, this protocol utilizes Toluene as the solvent media.[1] Toluene allows for higher reaction temperatures (reflux) to drive the kinetics and offers a distinct solubility profile where the starting materials are soluble, but the polar carboxylic acid product precipitates upon cooling, simplifying purification.[1]
Reaction Scheme & Pathway Analysis
The following diagram illustrates the reaction mechanism and the critical transition from the cyclic anhydride to the linear succinamic acid.
Figure 1: Reaction pathway demonstrating the ring-opening mechanism and potential imide formation risk.[1]
Materials & Equipment
Reagents:
-
2,6-Difluoroaniline (CAS 5509-65-9): 12.91 g (100 mmol).[1] Note: Ensure purity >98%; impurities can color the final product.[1]
-
Succinic Anhydride (CAS 108-30-5): 11.0 g (110 mmol, 1.1 eq).[1] Excess ensures complete consumption of the expensive aniline.[1]
-
Toluene (Anhydrous): 150 mL.
-
Ethanol (95%): For recrystallization.[1]
Equipment:
-
250 mL Round-bottom flask (RBF) with 24/40 joint.[1]
-
Reflux condenser with drying tube (CaCl₂ or N₂ line).[1]
-
Magnetic stir bar and hotplate/oil bath.[1]
-
Buchner funnel and vacuum filtration setup.[1]
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: In a clean, dry 250 mL RBF, dissolve 11.0 g of Succinic Anhydride in 100 mL of Toluene .
-
Activation: Heat the mixture to 50°C with stirring until the anhydride is fully dissolved.
-
Addition: Dissolve 12.91 g of 2,6-Difluoroaniline in 50 mL of Toluene . Add this solution dropwise to the anhydride solution over 15 minutes.
Phase 2: Reaction Execution
-
Reflux: Raise the temperature to reflux (~110°C).
-
Critical Control Point: Unlike simple aniline which reacts at RT, the electron-deficient 2,6-difluoro analog requires thermal energy to reach completion. Reflux for 2–3 hours .[1]
-
-
Monitoring: Monitor by TLC (Mobile Phase: 10% Methanol in DCM).
-
Target: Disappearance of the aniline spot (
) and appearance of the baseline/low acid product.[1]
-
Phase 3: Workup & Isolation
-
Precipitation: Remove heat and allow the reaction to cool slowly to Room Temperature (RT).
-
Aging: Once at RT, cool the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.
-
Filtration: Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold Toluene (2 x 20 mL) to remove unreacted aniline, followed by Hexanes (2 x 20 mL) to aid drying.[1]
Phase 4: Purification (Recrystallization)[1]
-
Solvent System: Ethanol/Water (9:1).[1]
-
Procedure: Dissolve the crude solid in minimal boiling Ethanol. Once dissolved, add warm water dropwise until slight turbidity persists. Cool slowly to RT, then to 4°C.
-
Drying: Dry the purified crystals in a vacuum oven at 50°C for 6 hours.
Process Workflow & Decision Tree
Figure 2: Operational workflow for the synthesis and isolation of the target acid.
Quantitative Data & Characterization
Expected Yield & Properties:
| Parameter | Value / Range | Notes |
| Theoretical Yield | 23.91 g | Based on 100 mmol scale |
| Expected Yield | 85 – 92% | Losses primarily during recrystallization |
| Appearance | White crystalline solid | |
| Melting Point | 168 – 172°C | Distinct from starting anhydride (119°C) |
| Solubility | DMSO, Methanol, dilute NaHCO₃ | Insoluble in water, toluene, hexanes |
Spectroscopic Validation:
-
IR (KBr): Look for broad -OH stretch (2500–3300 cm⁻¹), Amide I (1690 cm⁻¹), and Carboxylic Acid C=O (1710 cm⁻¹).[1]
-
¹H NMR (DMSO-d₆):
Troubleshooting & Optimization
-
Issue: No Precipitation upon cooling.
-
Issue: Low Conversion (Starting material remains).
-
Issue: Formation of Imide (Cyclized byproduct).
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General procedure for N-arylation of cyclic anhydrides).
-
Gowda, B. T.; et al. "Crystal structure of N-(2,6-dimethylphenyl)-succinamic acid."[1][4] Z. Kristallogr. NCS2009 , 224, 251–252.[1] (Structural analog comparison and reaction conditions).
-
Sigma-Aldrich. "2,6-Difluoroaniline Product Specification and Reactivity Profile."[1] [1]
-
Organic Syntheses. "Succinic Anhydride Synthesis and Reactivity." Org.[1][2][5][6] Synth.1933 , 13, 947.[1] (Foundational chemistry of succinic anhydride).[1]
-
BenchChem. "N-(2,6-Dimethyl-phenyl)-succinamic acid Synthesis Protocol." (Protocol adaptation for sterically hindered anilines).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-(2,6-Dimethyl-phenyl)-succinamic acid|CAS 24245-01-0 [benchchem.com]
- 3. N-(2,6-Dichlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2,6-Dimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides [organic-chemistry.org]
- 6. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
Application Note: HPLC Method Development for 3-[(2,6-Difluorophenyl)carbamoyl]propanoic Acid
Application Note: HPLC Method Development for 3-[(2,6-Difluorophenyl)carbamoyl]propanoic Acid
Abstract & Scope
This application note details the strategic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid (also known as N-(2,6-difluorophenyl)succinamic acid).
This compound is a critical process-related impurity or intermediate often encountered in the synthesis of Active Pharmaceutical Ingredients (APIs) utilizing 2,6-difluoroaniline and succinic anhydride moieties (e.g., specific kinase inhibitors, non-steroidal anti-inflammatory derivatives). Due to its amphiphilic nature—possessing both a lipophilic difluorophenyl ring and a hydrophilic free carboxylic acid—this molecule presents unique chromatographic challenges, particularly regarding peak tailing and retention stability.
This guide moves beyond simple "recipe" instructions to explain the mechanistic rationale behind column selection, pH control, and gradient optimization, ensuring a robust, transferrable protocol compliant with ICH Q2(R1) guidelines.
Physicochemical Profile & Analytical Challenges
Understanding the molecule is the first step in method design.
| Property | Value (Estimated/Observed) | Chromatographic Implication |
| Structure | Succinic acid mono-amide derivative | Contains both H-bond donor (amide) and acceptor (carbonyl/acid).[1] |
| pKa (Acid) | ~4.2 (Carboxylic acid) | Critical: Retention will shift drastically near pH 4.0. Method must be buffered < pH 2.5 or > pH 6.0. |
| LogP | ~1.5 - 1.8 | Moderately lipophilic. Retains well on C18 but requires adequate organic strength to elute. |
| UV Max | ~254 nm (Phenyl ring), ~210 nm (Amide) | Dual-wavelength monitoring recommended for specificity. |
| Solubility | High in MeOH/ACN; Low in acidic water | Sample diluent must match initial mobile phase to prevent precipitation. |
The "Acidic Tailing" Challenge
The free carboxylic acid moiety tends to interact with residual silanols on the silica support of HPLC columns, causing severe peak tailing.
-
Solution: Use of a low pH mobile phase (suppressing ionization to the neutral –COOH form) and a high-purity, end-capped stationary phase.
Method Development Strategy (The "Why")
Stationary Phase Selection
We evaluated three column chemistries. The C18 (L1) is the primary choice, but "Polar Embedded" phases offer distinct advantages for this analyte.
-
Standard C18 (e.g., Zorbax SB-C18): Provides steric protection at low pH. Good retention, but potential for tailing if silanols are active.
-
Phenyl-Hexyl: Offers
interactions with the difluorophenyl ring. Excellent selectivity if separating from non-aromatic impurities (e.g., succinic acid). -
Polar-Embedded C18 (e.g., Waters SymmetryShield): The embedded polar group shields silanols, significantly improving peak shape for the free acid without requiring high buffer concentrations.
Decision: We selected a StableBond (SB) C18 type for maximum durability at low pH, or alternatively a Polar-Embedded C18 if peak symmetry is strictly < 1.2.
Mobile Phase pH Control
-
At pH 7.0: The molecule is deprotonated (
). It is highly polar and elutes near the void volume ( ), causing poor resolution from solvent fronts. -
At pH 2.5: The molecule is protonated (
). It behaves like a neutral hydrophobic molecule, retaining well on C18 and eluting as a sharp peak.
Decision: 0.1% Phosphoric Acid (pH ~2.2) or 20 mM Phosphate Buffer pH 2.5 . Phosphoric acid is preferred for UV detection (low background at 210 nm).
Visualizing the Development Workflow
Caption: Step-wise method development workflow focusing on pH control and stationary phase selection.
Detailed Experimental Protocol
Equipment & Reagents[2]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA detector.
-
Column: Agilent Zorbax SB-C18,
(or equivalent L1). -
Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, 85% Orthophosphoric Acid (
).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% | Suppresses carboxylic acid ionization for retention. |
| Mobile Phase B | 100% Acetonitrile | Strong eluent for the lipophilic phenyl ring. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp | Controls viscosity and retention reproducibility. | |
| Injection Vol | Optimize based on sensitivity needs (LOQ). | |
| Detection | UV 254 nm (Primary), 210 nm (Secondary) | 254 nm is specific to the aromatic ring; 210 nm detects succinic impurities. |
Gradient Program
Note: A gradient is required to elute the target late-eluting impurity while washing highly retained dimers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Focus peak) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash Step |
| 22.0 | 10 | 90 | Hold Wash |
| 22.1 | 90 | 10 | Return to Initial |
| 30.0 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Stock Solution: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% Methanol (sonicate if necessary).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:ACN (50:50) .
-
Critical: Do not use 100% organic as the final diluent; it causes "solvent effect" peak distortion for early eluting peaks.
-
Method Validation (Self-Validating Systems)
To ensure the method is reliable (Trustworthiness), perform the following validation steps based on ICH Q2(R1).
System Suitability Testing (SST)
Run 5 replicate injections of the Working Standard before every batch.
-
RSD of Area:
[2] -
Tailing Factor (
): (Strict control due to acidic nature) -
Theoretical Plates (
):
Linearity & Range
Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g.,
-
Acceptance:
.
Specificity (Impurity Profiling)
Inject the precursors individually to confirm separation:
-
Succinic Anhydride: (Detect at 210 nm, elutes early/void).
-
2,6-Difluoroaniline: (Elutes later than the target acid due to lack of polar -COOH).
-
Target Acid: (Intermediate retention).
Synthesis Pathway & Impurity Logic
Understanding the origin of the compound aids in identifying co-eluting peaks.
Caption: Synthesis pathway showing potential impurities: Hydrolyzed succinic acid (early eluting) and Bis-amide (late eluting).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary silanol interactions. | Ensure pH is < 2.5. If using older column, switch to "End-capped" or "Polar Embedded" C18. |
| Retention Time Drift | pH instability or Temperature fluctuation. | Use buffer (Phosphate) instead of simple acid water. Thermostat column strictly. |
| Split Peaks | Sample solvent mismatch. | Ensure sample diluent contains at least 30-50% aqueous buffer. |
| Ghost Peaks | Gradient carryover. | Run a blank injection. Extend the 90% B wash step. |
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
PubChem. (2025).[3][4][5] Compound Summary: 2,6-Difluoroaniline.[4] National Library of Medicine. Link
-
BenchChem. (2025).[6] Comparative Guide to Validated HPLC Methods for Succinic Acid Quantification. (Reference for acidic moiety handling). Link
Sources
- 1. N-(2,6-Dichlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC - Method development for impurities in drug product - Chromatography Forum [chromforum.org]
- 3. (2S)-2-[[4-[[4-(2,6-dimethyl-4-pyridinyl)phenyl]sulfonylamino]-2,6-difluorobenzoyl]amino]-3-[4-(1-methyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[3,4-d]pyrimidin-3-yl)phenyl]propanoic acid | C37H36F2N6O7S | CID 131954243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-[(2-Phenylethyl)carbamoyl]propanoic acid | C12H15NO3 | CID 3967310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation and Handling of Stock Solutions for 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid
Application Note: Preparation and Handling of Stock Solutions for 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid
Abstract & Scope
This technical guide outlines the standardized protocol for the preparation, storage, and handling of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid (also known as N-(2,6-difluorophenyl)succinamic acid). This compound serves as a critical synthetic intermediate for N-aryl succinimide derivatives and is frequently utilized as a reference standard for impurity profiling in pharmaceutical development.
The unique 2,6-difluoro substitution pattern introduces steric and electronic effects that differentiate its solubility and stability profile from non-fluorinated analogs. This guide addresses the specific risk of acid-catalyzed cyclization , providing a self-validating workflow to ensure solution integrity.
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 4-[(2,6-difluorophenyl)amino]-4-oxobutanoic acid | |
| Common Name | N-(2,6-difluorophenyl)succinamic acid | |
| Molecular Formula | C₁₁H₉F₂NO₃ | |
| Molecular Weight | 241.19 g/mol | |
| pKa (Calc.) | ~4.5 (Carboxylic acid) | Acidic moiety dictates pH-dependent solubility. |
| Solubility (DMSO) | > 50 mM | Recommended for primary stock. |
| Solubility (Water) | Low (< 1 mM at pH < 5) | Soluble in alkaline buffers (pH > 7.0). |
| Stability Risk | Cyclization to Succinimide | Occurs under acidic conditions or high heat. |
Critical Technical Insight: The Cyclization Equilibrium
Researchers must be aware that 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid is not inert. Under acidic conditions or elevated temperatures, the terminal carboxylic acid can attack the amide nitrogen (or vice versa via activation), leading to dehydration and the formation of N-(2,6-difluorophenyl)succinimide .
-
Implication: Stock solutions must never be prepared in acidic buffers.
-
Detection: The presence of the succinimide impurity can be detected via HPLC (shift in retention time due to loss of polarity).
Structural Transformation Diagram
The following diagram illustrates the stability risk and the chemical structure.
Caption: Schematic representation of the acid-catalyzed cyclization pathway leading to impurity formation.
Protocol: Primary Stock Solution Preparation (DMSO)
Target Concentration: 50 mM Volume: 10 mL
Materials
-
Compound: 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid (Purity >98%).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.
Step-by-Step Procedure
-
Calculations:
-
Target Molarity (
) = mol/L -
Volume (
) = L -
Required Mass (
) =
-
-
Weighing:
-
Weigh
mg of the solid compound into a tared amber glass vial. -
Note: Avoid using plastic weigh boats if static is an issue; use anti-static guns or glass weigh paper.
-
-
Dissolution:
-
Add 5.0 mL of anhydrous DMSO to the vial initially.
-
Vortex gently for 30 seconds. The solution should be clear and colorless.
-
Add the remaining DMSO to reach the final volume (approximated by weight: DMSO density
g/mL, but volumetric flasks are preferred for high precision). -
Best Practice: For exact concentration, add DMSO to a 10 mL volumetric flask containing the solid, then top up to the mark.
-
-
Aliquoting & Storage:
Protocol: Aqueous Working Solution Preparation
Target: 1 mM in PBS (pH 7.4) Application: Biological assays, cell treatment.
Procedure
-
Thaw: Remove one DMSO stock aliquot (-20°C) and thaw at room temperature. Vortex to ensure homogeneity.
-
Buffer Selection: Use Phosphate Buffered Saline (PBS), pH 7.4 .
-
Warning: Do not use acetate or citrate buffers (acidic pH) as they promote precipitation and cyclization.
-
-
Dilution (1:50 ratio):
-
To prepare 10 mL of working solution:
-
Place 9.8 mL of PBS (pre-warmed to 37°C) in a sterile tube.
-
Slowly add 200 µL of the 50 mM DMSO stock while vortexing the buffer.
-
Result: 1 mM solution with 2% DMSO.
-
-
Clarification:
-
Inspect for precipitate.[3] If cloudy, sonicate for 5 minutes.
-
If precipitation persists, the concentration exceeds the solubility limit. Lower the target to 100 µM.
-
Quality Control & Troubleshooting
HPLC Verification Method
To validate the integrity of the stock solution (specifically to check for the succinimide impurity), use the following parameters:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Expected Result:
-
Parent Acid: Elutes earlier (more polar).
-
Succinimide Impurity: Elutes later (less polar, loss of H-bond donor/acceptor).
-
Workflow Diagram
Caption: Operational workflow for the preparation and verification of stock solutions.
References
-
PubChem. (2025).[4] Compound Summary: N-(2,6-difluorophenyl)succinamic acid analogs. National Library of Medicine. Available at: [Link]
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
-
University of Calgary. (2025). pKa Table of Carboxylic Acids and Amides. Available at: [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid
Application Note: Microwave-Assisted Synthesis of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid
Abstract
This application note details a robust, high-efficiency protocol for the synthesis of 3-[(2,6-difluorophenyl)carbamoyl]propanoic acid (also known as N-(2,6-difluorophenyl)succinamic acid) using Microwave-Assisted Organic Synthesis (MAOS). By replacing traditional thermal reflux methods with controlled microwave irradiation, this protocol reduces reaction times from hours to minutes, minimizes solvent usage, and suppresses the formation of the thermodynamic imide byproduct. This guide is designed for medicinal chemists and process development scientists focusing on anti-inflammatory intermediates and fragment-based drug discovery.
Introduction & Scientific Rationale
The Chemical Challenge
The synthesis of anilic acids via the ring-opening of cyclic anhydrides is a fundamental reaction in organic chemistry. However, the reaction with 2,6-difluoroaniline presents specific challenges:
-
Electronic Deactivation: The highly electronegative fluorine atoms at the ortho positions withdraw electron density from the amine via the inductive effect (-I), significantly reducing its nucleophilicity compared to aniline or alkyl-substituted anilines.
-
Steric Hindrance: While fluorine is small, the 2,6-disubstitution creates a steric blockade that impedes the attack on the carbonyl carbon of succinic anhydride.
Traditional thermal methods (e.g., reflux in toluene) often require prolonged heating (4–12 hours) to overcome this activation barrier. Unfortunately, extended thermal exposure promotes a secondary dehydration reaction, cyclizing the desired succinamic acid into N-(2,6-difluorophenyl)succinimide (the imide impurity).
The Microwave Advantage
Microwave irradiation provides direct dielectric heating, allowing the reaction mixture to reach the activation energy (
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution.[1] The amine nitrogen attacks one of the carbonyl carbons of the succinic anhydride, leading to ring opening.[1]
Figure 1: Reaction pathway highlighting the kinetic control required to prevent imide formation.
Materials and Equipment
Reagents
| Reagent | CAS Number | MW ( g/mol ) | Purity Grade |
| 2,6-Difluoroaniline | 5509-65-9 | 129.11 | >98% |
| Succinic Anhydride | 108-30-5 | 100.07 | >99% |
| Dichloromethane (DCM) | 75-09-2 | - | ACS Reagent |
| Ethanol | 64-17-5 | - | Absolute |
Equipment
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).
-
Vessel: 10 mL or 30 mL pressurized glass reaction vial with silicone/PTFE septum.
-
Analysis: HPLC-MS or
H-NMR (400 MHz).
Experimental Protocols
Protocol A: Solvent-Free Synthesis (Green Chemistry Recommended)
Best for high atom economy and minimizing waste.
-
Preparation: In a 10 mL microwave vial, grind succinic anhydride (1.1 equiv, 110 mg) and 2,6-difluoroaniline (1.0 equiv, 129 mg) together using a glass rod to ensure intimate mixing.
-
Irradiation: Seal the vial. Irradiate at 80°C for 5 minutes (Power: Dynamic, Max 50W).
-
Note: The mixture will melt into a homogeneous liquid during irradiation.
-
-
Cooling: Cool to room temperature using compressed air (integrated in most MW reactors). The mixture will solidify.
-
Workup: Add 5 mL of cold water to the solid mass. Sonicate for 2 minutes to dissolve unreacted succinic anhydride (which hydrolyzes to succinic acid and remains in water).
-
Isolation: Filter the solid precipitate under vacuum. Wash with cold water (2 x 5 mL) and cold hexanes (1 x 5 mL).
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Protocol B: Solvent-Mediated Synthesis (Scale-Up)
Recommended if mixing efficiency is poor on larger scales.
-
Dissolution: Dissolve succinic anhydride (1.0 g, 10 mmol) in 10 mL of Dichloromethane (DCM).
-
Addition: Add 2,6-difluoroaniline (1.29 g, 10 mmol) to the solution.
-
Irradiation: Seal the vessel. Irradiate at 60°C for 10 minutes .
-
Note: DCM absorbs microwaves poorly; ensure your reactor uses a SiC vessel or has a magnetic stirrer bar to distribute heat if using a standard glass vial. Alternatively, use Toluene (requires higher temp, ~100°C).
-
-
Precipitation: The product usually precipitates out of the DCM solution upon cooling.
-
Isolation: Filter the white solid. Wash with cold DCM to remove unreacted amine.
Workflow Visualization
Figure 2: Step-by-step workflow for the solvent-free synthesis protocol.[2]
Process Control & Characterization
Critical Quality Attributes (CQA)
The primary failure mode is the formation of the imide. Use the following data to validate the structure.
| Attribute | Target (Acid) | Impurity (Imide) |
| Solubility | Soluble in dilute NaHCO | Insoluble in NaHCO |
| IR Spectroscopy | Broad -OH stretch (2500-3300 cm | No -OH stretchDoublet Carbonyl (1700 & 1780 cm |
| No COOH or NH signalsRing protons shift |
Expected Yield
-
Protocol A (Solvent-Free): 85–92%
-
Protocol B (DCM): 75–85%
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of anhydride before reaction | Ensure reagents are dry; store succinic anhydride in desiccator. |
| Product is Oily | Incomplete crystallization | Triturate with diethyl ether or hexanes to induce crystallization. |
| Imide Detected | Temperature too high or time too long | Reduce MW hold time to 2 minutes or lower temp to 70°C. |
References
-
Gowda, B. T., et al. (2009).[2] "Crystal structure of N-(2,6-dimethylphenyl)succinamic acid." Acta Crystallographica Section E, 65(9), o2188. Link
- Context: Establishes the structural baseline for 2,6-disubstituted succinamic acids.
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link
- Context: Authoritative review on the kinetics of microwave heating vs.
-
Upare, A. A., et al. (2020). "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach." Asian Journal of Research in Chemistry, 13(2). Link
- Context: Validates the general applicability of MW irradi
-
BenchChem. (n.d.). "N-(2,6-Dimethyl-phenyl)-succinamic acid Structure and Synthesis." Link
- Context: Provides comparative thermal protocols for 2,6-substituted analogs.
Sources
Technical Notes & Optimization
No content available
Reference Data & Comparative Studies
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid
This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid. Designed for researchers and drug development professionals, this document synthesizes foundational fragmentation principles with predictive analysis to serve as a practical reference for compound identification and structural elucidation. We will explore fragmentation under common ionization techniques and draw comparisons to a non-fluorinated analogue to highlight the influence of substituent effects.
Introduction: Structural Context and Analytical Imperative
3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid is a molecule of interest that combines three key chemical features: a difluorinated aromatic ring, a secondary amide linkage, and a terminal carboxylic acid. This structure is representative of scaffolds commonly encountered in medicinal chemistry and materials science. Accurate structural confirmation is paramount, and mass spectrometry (MS) is the cornerstone of this process. Understanding the predictable ways in which this molecule cleaves under energetic conditions allows for unambiguous identification, purity assessment, and metabolite characterization.
This guide will focus on predicting the fragmentation pathways under both Electrospray Ionization (ESI), a soft ionization technique prevalent in LC-MS, and Electron Ionization (EI), a classic hard ionization technique used in GC-MS.
Predicted Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)
ESI is the preferred method for analyzing moderately polar, thermally labile molecules like our target compound. Analysis can be performed in both positive and negative ion modes, which provide complementary structural information.
Positive Ion Mode ([M+H]⁺)
In positive ion mode, the molecule will readily accept a proton to form the pseudomolecular ion, [M+H]⁺. Based on the structure, the most likely sites of protonation are the amide nitrogen or the amide carbonyl oxygen, with amide nitrogen protonation often leading to the dominant fragmentation pathway for this class of compounds.[1]
The primary and most diagnostically significant fragmentation event is the cleavage of the amide C-N bond. This is a well-documented pathway for amides, resulting in the formation of a stable acylium ion and the corresponding protonated amine.[1]
Key Predicted Fragments in Positive Ion Mode:
| Ion Species | Predicted m/z (Monoisotopic) | Description |
| [M+H]⁺ | 230.0629 | Protonated parent molecule: C₁₀H₁₀F₂NO₃⁺ |
| Fragment A | 130.0468 | Protonated 2,6-difluoroaniline: [C₆H₆F₂N]⁺. Formed by cleavage of the amide C-N bond. |
| Fragment B | 101.0239 | Succinic anhydride-derived acylium ion: [C₄H₅O₃]⁺. The corresponding fragment from the C-N cleavage. |
| Fragment C | 212.0523 | Loss of water ([M+H - H₂O]⁺) from the carboxylic acid moiety. |
The workflow for generating and fragmenting the parent ion is visualized below.
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Negative Ion Mode ([M-H]⁻)
In negative ion mode, deprotonation will occur at the most acidic site, the carboxylic acid, to form the [M-H]⁻ ion. Collision-induced dissociation (CID) of this ion is expected to proceed via pathways characteristic of carboxylates.
The most common fragmentation for dicarboxylic acids and related compounds in negative mode is the neutral loss of carbon dioxide (CO₂).[2][3]
Key Predicted Fragments in Negative Ion Mode:
| Ion Species | Predicted m/z (Monoisotopic) | Description |
| [M-H]⁻ | 228.0472 | Deprotonated parent molecule: C₁₀H₈F₂NO₃⁻ |
| Fragment D | 184.0574 | Loss of CO₂ ([M-H - CO₂]⁻). This is a highly characteristic loss of 44 Da. |
Comparison with a Non-Fluorinated Analogue: 3-(Phenylcarbamoyl)propanoic acid
To understand the influence of the difluoro-substitution, we can compare the predicted fragmentation of our target with its non-fluorinated counterpart, 3-(phenylcarbamoyl)propanoic acid. The core fragmentation mechanisms remain the same, but the mass-to-charge ratios of key fragments will differ, providing a clear diagnostic marker.
Comparative Fragmentation in Positive Ion Mode ([M+H]⁺):
| Fragment Type | 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid | 3-(Phenylcarbamoyl)propanoic acid | m/z Shift |
| Parent Ion [M+H]⁺ | 230.0629 | 194.0817 | +36 Da |
| Protonated Aniline | 130.0468 (Fragment A) | 94.0657 | +36 Da |
| Acylium Ion | 101.0239 (Fragment B) | 101.0239 | 0 Da |
This comparison clearly demonstrates that the diagnostic aniline fragment shifts by 36 Da, corresponding to the mass of two fluorine atoms replacing two hydrogens. The acylium ion fragment remains unchanged as it does not contain the aromatic ring. This predictable shift is a powerful tool for confirming the location of the fluorine substituents.
Predicted Fragmentation Under Electron Ionization (EI)
While less common for this type of molecule in modern LC-MS workflows, EI-MS provides classic, library-searchable spectra. The high energy of EI induces more extensive fragmentation.
-
Amide Cleavage: The same C-N bond cleavage seen in ESI will be prominent, yielding a radical cation of 2,6-difluoroaniline (m/z 129) and the acylium ion (m/z 101).[1][4]
-
Carboxylic Acid Fragmentation: Characteristic losses from the acid moiety are expected, including the loss of a hydroxyl radical (•OH) to give an [M-17]⁺ ion and the loss of the entire carboxyl group (•COOH) to give an [M-45]⁺ ion.[4][5]
-
McLafferty Rearrangement: The propanoic acid chain contains γ-hydrogens relative to the amide carbonyl. A McLafferty rearrangement is therefore possible, leading to the expulsion of a neutral alkene (ethene) and the formation of a characteristic fragment ion. For aliphatic amides, this is a common pathway.[4]
Experimental Protocol: ESI-MS/MS Analysis
This section outlines a standard protocol for acquiring fragmentation data for 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid.
Objective: To obtain MS¹ and MS² (product ion) spectra in both positive and negative ion modes.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a UPLC/HPLC system.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).
-
-
Chromatography (Optional, for sample cleanup):
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MS¹ Scan Range: m/z 50-500
-
MS² Acquisition:
-
Select the [M+H]⁺ ion (m/z 230.06) as the precursor.
-
Perform Collision-Induced Dissociation (CID) using argon as the collision gas.
-
Apply a collision energy ramp (e.g., 10-40 eV) to observe the formation of a full range of fragment ions.
-
-
-
Mass Spectrometry (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: -2.5 kV
-
MS¹ Scan Range: m/z 50-500
-
MS² Acquisition:
-
Select the [M-H]⁻ ion (m/z 228.05) as the precursor.
-
Apply a collision energy ramp (e.g., 10-30 eV).
-
-
The workflow for this experimental design is outlined below.
Sources
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Guide: FTIR Spectrum Analysis of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic Acid
Comparative Guide: FTIR Spectrum Analysis of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic Acid
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid (also referred to as N-(2,6-difluorophenyl)succinamic acid) is a critical intermediate in the synthesis of fluorinated pharmaceutical active ingredients (APIs). Its structure combines a polar carboxylic acid tail with a lipophilic, electron-deficient difluorophenyl head, linked by a succinamic scaffold.
In drug development, this molecule often serves as a "linker" or a precursor for succinimide derivatives. The 2,6-difluoro substitution pattern is specifically employed to block metabolic oxidation at the ortho positions and to modulate the conformation of the amide bond via electrostatic repulsion and intramolecular hydrogen bonding.
This guide provides a comparative FTIR analysis to validate the synthesis of this compound. It compares the target molecule against its primary precursor (Succinic Anhydride ) and its non-fluorinated analog (N-phenylsuccinamic acid ) to establish a robust Quality Control (QC) protocol.
Experimental Methodology
To ensure reproducibility and high signal-to-noise ratios, the following Attenuated Total Reflectance (ATR) protocol is recommended over traditional KBr pellets, due to the potential for KBr hygroscopicity to obscure the carboxylic acid O-H region.
Protocol: High-Fidelity ATR-FTIR Acquisition
-
Instrument: FTIR Spectrometer with DTGS or MCT detector.
-
Accessory: Single-bounce Diamond ATR (chemically resistant to acid moiety).
-
Parameters:
-
Resolution: 4 cm⁻¹ (Optimal for resolving Amide I/Acid Carbonyl split).
-
Scans: 32 (Routine) or 64 (High Precision).
-
Range: 4000 – 600 cm⁻¹.[1]
-
-
Sample Prep:
-
Dry the solid sample under vacuum at 40°C for 2 hours to remove lattice water.
-
Apply sufficient pressure to the ATR anvil to ensure intimate contact (force gauge ~80-100N).
-
Spectral Analysis: Functional Group Assignments
The FTIR spectrum of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid is complex due to the coexistence of two carbonyl species (acid and amide) and the electron-withdrawing fluorine atoms.
A. The High Frequency Region (3500–2500 cm⁻¹)
-
O-H Stretch (Carboxylic Acid): Appears as a broad, diffuse envelope centered around 3000–2500 cm⁻¹ .[2][3] This "overinflated" shape typically obscures the C-H stretches.
-
N-H Stretch (Amide): A sharp, distinct band around 3300–3350 cm⁻¹ . In the 2,6-difluoro derivative, this peak may be sharper than in non-fluorinated analogs due to the ortho-fluorine atoms restricting rotation and locking the N-H bond in a specific conformation (often forming an intramolecular H-bond with the fluorine).
B. The Carbonyl "Fingerprint" Region (1800–1500 cm⁻¹)
This is the critical region for confirming the ring-opening of succinic anhydride.
-
Amide I (C=O[5] Stretch): Strong band at 1650–1670 cm⁻¹ .
-
Note: The electron-withdrawing nature of the 2,6-difluorophenyl group reduces the resonance overlap of the nitrogen lone pair with the carbonyl, potentially shifting the Amide I band to a slightly higher frequency compared to non-fluorinated alkyl amides.
-
-
Amide II (N-H Bend/C-N Stretch): Medium/Strong band at 1530–1550 cm⁻¹ .
C. The Fluorine & Aromatic Region (1500–1000 cm⁻¹)
-
C-F Stretch: Strong, characteristic bands in the 1200–1250 cm⁻¹ range. This is the primary differentiator from non-fluorinated analogs.
-
Aromatic C=C: Sharp bands around 1480–1600 cm⁻¹ .
Comparative Performance Guide
This section objectively compares the spectral profile of the Target Molecule against its alternatives (Precursors and Analogs) to demonstrate how FTIR is used for validation.
Table 1: Spectral Fingerprint Comparison
| Functional Group | Target Molecule (3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid) | Precursor (Succinic Anhydride) | Analog (N-phenylsuccinamic acid) | Diagnostic Value |
| Carbonyl (C=O) | Two distinct peaks: ~1720 cm⁻¹ (Acid)~1660 cm⁻¹ (Amide) | Doublet (Anhydride): ~1785 cm⁻¹~1855 cm⁻¹ | Two distinct peaks: ~1715 cm⁻¹ (Acid)~1655 cm⁻¹ (Amide) | Critical: Disappearance of 1785/1855 peaks confirms reaction completion. |
| Hydroxyl (O-H) | Broad (2500-3300 cm⁻¹) (Carboxylic Acid dimer) | Absent | Broad (2500-3300 cm⁻¹) | Confirms ring opening of the anhydride to free acid. |
| Amine (N-H) | Single Sharp Peak: ~3300 cm⁻¹ (Amide) | Absent | Single Peak: ~3300 cm⁻¹ | Confirms amide bond formation. |
| C-F Stretch | Strong: 1200–1250 cm⁻¹ | Absent | Absent | Identity Confirmation: Distinguishes fluorinated target from non-fluorinated impurities. |
| Aromatic Ring | C-H Bend (Out of Plane): ~700–800 cm⁻¹ (Specific to 1,2,3-trisubstitution) | Absent | C-H Bend: ~690/750 cm⁻¹ (Monosubstituted) | Validates the substitution pattern on the aromatic ring. |
Diagram 1: Synthesis Verification Workflow
The following workflow illustrates the logical decision-making process for verifying the product using the data above.
Caption: Logical flow for validating 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid synthesis via FTIR.
Mechanistic Insights (E-E-A-T)
The "Ortho-Effect" in FTIR
In the target molecule, the fluorine atoms are located at the 2 and 6 positions of the phenyl ring (ortho to the amide nitrogen). This creates a specific spectral signature:
-
Conformational Locking: The steric bulk and electrostatic repulsion of the fluorine atoms often force the phenyl ring out of planarity with the amide group. However, it can also facilitate an intramolecular Hydrogen Bond between the Amide N-H and the ortho-Fluorine (N-H···F-C). This interaction typically shifts the N-H stretch to a lower frequency and broadens it slightly compared to a free N-H, but makes it distinct from intermolecular H-bonding [1].
-
Inductive Effect: The strong electronegativity of the fluorine atoms pulls electron density away from the aromatic ring and the amide nitrogen. This reduces the "double bond character" of the C-N bond in the amide, potentially increasing the wavenumber of the Amide I (C=O) stretch compared to non-fluorinated succinamic acids [2].
Self-Validating Protocol
To ensure the spectrum is valid, check the Carbonyl Ratio . The intensity of the Acid C=O (1720 cm⁻¹) should be roughly equivalent to the Amide I C=O (1660 cm⁻¹). If the Acid peak is significantly weaker, it suggests the formation of a salt (carboxylate) due to incomplete acidification during workup. If the Amide peak is absent and a doublet appears at 1700/1780 cm⁻¹, the molecule has cyclized into the succinimide derivative (N-(2,6-difluorophenyl)succinimide) [3].
References
-
Gowda, B. T., et al. (2009).[4][6] "Effect of ring and side-chain substitutions on the crystal structures of N-(aryl)-succinamic acids." Zeitschrift für Naturforschung B, 64(11-12). (Context: Structural analysis of aryl succinamic acids).
-
NIST Chemistry WebBook. "Succinimide and Succinic Acid Derivatives Infrared Spectra." National Institute of Standards and Technology.[7][8] (Context: Reference spectra for succinic moiety).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Context: General assignment of Amide I/II and C-F stretches).
-
Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[9] (Context: Fluorine inductive effects on amide frequencies).
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N-(2,6-Dichlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the use of FTIR Amide I band deconvolution to investigate protein secondary structure and texturisation during high moisture extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(2,6-Dimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinimide [webbook.nist.gov]
- 8. Succinimide [webbook.nist.gov]
- 9. m.youtube.com [m.youtube.com]
Structural characterization of N-(2,6-difluorophenyl)succinamic acid
Structural characterization of N-(2,6-difluorophenyl)succinamic acid
Structural Characterization of N-(2,6-difluorophenyl)succinamic acid: A Comparative Guide
Executive Summary & Application Context
N-(2,6-difluorophenyl)succinamic acid is a specialized intermediate belonging to the N-aryl succinamic acid family. While often overshadowed by its chlorinated (diclofenac-related) or methylated analogs, this fluorinated derivative offers unique solid-state properties due to the high electronegativity and small van der Waals radius of the fluorine atoms.
Primary Applications:
-
Crystal Engineering: A model system for studying the competition between Strong Hydrogen Bonds (O-H...O, N-H...O) and Weak Interactions (C-H...F, F...F) in crystal packing.
-
Pharmaceutical Intermediates: A direct precursor to N-(2,6-difluorophenyl)succinimide, a scaffold investigated for anticonvulsant activity (targeting T-type Ca2+ channels).
-
Ligand Design: The 2,6-difluoro substitution pattern creates a specific steric and electronic pocket, influencing binding affinity in metalloenzyme inhibitors.
Synthesis & Purification Protocol
To ensure a valid structural comparison, high-purity single crystals are required. The following protocol is optimized for yield and crystallinity, minimizing hydrolysis byproducts.
Reagents:
-
Succinic Anhydride (≥99%)
-
2,6-Difluoroaniline (≥98%)
-
Solvent: Toluene (Anhydrous)
-
Recrystallization Solvent: Ethanol/Water (80:20)
Step-by-Step Methodology:
-
Stoichiometric Mixing: Dissolve Succinic Anhydride (10 mmol) in 25 mL of warm toluene (50°C) to ensure complete dissolution.
-
Dropwise Addition: Separately dissolve 2,6-Difluoroaniline (10 mmol) in 20 mL toluene. Add this solution dropwise to the anhydride solution under constant stirring.
-
Causality: Slow addition prevents localized high concentrations that could favor double-addition byproducts or oligomers.
-
-
Reaction Phase: Stir the mixture for 1 hour at room temperature, then reflux for 30 minutes.
-
Observation: A white precipitate (the amic acid) typically forms within minutes due to its lower solubility in toluene compared to the reactants.
-
-
Isolation: Cool to room temperature. Filter the precipitate under suction.
-
Purification (Critical):
-
Wash the cake with cold toluene (removes unreacted amine).
-
Wash with dilute HCl (0.1 M) (removes trace aniline).
-
Wash with cold water (removes unreacted succinic acid).
-
-
Crystallization: Recrystallize from Ethanol/Water. Allow slow evaporation at room temperature to grow needle-like crystals suitable for X-ray diffraction (XRD).
Characterization Workflow & Logic
This workflow validates the structure before investing time in single-crystal analysis.
Figure 1: Sequential characterization workflow ensuring sample integrity before advanced structural analysis.
A. Spectroscopic Validation (Self-Validating Checkpoints)
-
FT-IR Signatures:
-
Amide N-H: ~3250 cm⁻¹ (Sharp, distinct from broad OH).
-
Acid O-H: 2500–3300 cm⁻¹ (Broad, hydrogen-bonded).
-
Carbonyls: Look for split peaks. Acid C=O (~1710 cm⁻¹) and Amide C=O (~1650 cm⁻¹). Note: In 2,6-difluoro derivatives, the amide band may shift to higher wavenumbers due to the electron-withdrawing fluorine atoms reducing resonance.
-
-
NMR (The Fluorine Effect):
-
1H NMR: The amide proton (NH) will appear downfield (10–12 ppm). The aromatic protons will show distinct splitting due to H-F coupling.
-
13C NMR: Expect triplet splitting for the carbon attached to fluorine (C-F) due to
coupling (~240-250 Hz). This is the definitive "fingerprint" distinguishing it from the chloro-analog.
-
Comparative Performance: Structural Alternatives
The "performance" of this compound is defined by its solid-state stability and packing efficiency compared to its non-fluorinated and chlorinated analogs.
Table 1: Structural & Physicochemical Comparison
| Feature | N-(2,6-Difluorophenyl) (Target) | N-(2,6-Dichlorophenyl) (Alternative 1) | N-Phenylsuccinamic Acid (Control) |
| Steric Bulk | Low (F radius ~1.47 Å) | High (Cl radius ~1.75 Å) | None (H radius ~1.2 Å) |
| Conformation | Anti-Anti (Predicted) | Anti-Anti (Observed) | Anti-Anti |
| Melting Point | ~145–150 °C (Est.) | 168–170 °C | 150 °C |
| Solubility | Moderate (Polar/H-bonding) | Low (Hydrophobic Cl) | Moderate |
| H-Bond Motif | Catemers (Chains) | Catemers (Chains) | Catemers (Chains) |
| Key Interaction | Weak C-H...F & F...F contacts | Strong Cl...Cl or Cl...O | Standard van der Waals |
Analysis of Alternatives:
-
Vs. 2,6-Dichloro (The "Diclofenac" Analog):
-
The 2,6-dichloro derivative is a rigid, high-melting solid. The large chlorine atoms force the amide bond out of plane with the phenyl ring to relieve steric strain.
-
Performance Shift: The 2,6-difluoro derivative has significantly smaller substituents. This allows for a more planar conformation, potentially increasing
- stacking interactions that are sterically blocked in the chloro-analog. However, the high electronegativity of F often weakens the intermolecular N-H...O hydrogen bond strength compared to the Cl analog.
-
-
Vs. Unsubstituted N-Phenyl:
-
The unsubstituted acid typically forms carboxylic acid dimers (Head-to-Head).
-
Performance Shift: 2,6-substitution (F or Cl) often disrupts this dimer formation, favoring infinite chains (catemers) where the acid OH donates to the amide carbonyl of a neighbor. This "supramolecular switch" is a critical performance metric for crystal engineering.
-
Structural Logic & Supramolecular Synthons
Understanding the crystal packing is essential for predicting solubility and bioavailability. The 2,6-difluoro substitution drives the molecule into specific hydrogen-bonding pathways.
Figure 2: Supramolecular assembly logic. The "Conformational Lock" provided by the N-H...F interaction is unique to the fluorinated derivative, distinguishing it from the chloro-analog.
Key Mechanistic Insight: In the 2,6-difluoro derivative, an intramolecular N-H...F hydrogen bond is often observed. This "locks" the phenyl ring orientation relative to the amide group, reducing conformational freedom (entropy) and potentially increasing the melting point relative to mono-substituted analogs, despite the small size of fluorine.
References
-
Gowda, B. T., et al. (2011). "N-(2,6-Dichlorophenyl)succinamic acid." Acta Crystallographica Section E. Link
- Source for the 2,6-dichloro analog structure and general synthesis method.
-
Gowda, B. T., et al. (2009). "N-(2,6-Dimethylphenyl)succinamic acid." Acta Crystallographica Section E. Link
- Comparative structural data for the methyl
-
Leiserowitz, L. (1976). "Molecular packing modes. Carboxylic acids." Acta Crystallographica Section B. Link
- Foundational text on carboxylic acid hydrogen bonding modes (dimers vs c
-
BenchChem. "Synthesis of N-Substituted Succinimides via Transamidation." Link
- General protocols for succinimide/succinamic acid synthesis.
Technical Guide: Selecting Reference Standards for 3-[(2,6-Difluorophenyl)carbamoyl]propanoic Acid
Technical Guide: Selecting Reference Standards for 3-[(2,6-Difluorophenyl)carbamoyl]propanoic Acid
Topic: Reference Standards for 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid Analysis Content Type: Technical Comparison Guide & Application Note Audience: Analytical Chemists, CMC Leads, and Quality Control Managers.[1][2]
[1][2]
Executive Summary
In pharmaceutical development, 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid (also known as N-(2,6-difluorophenyl)succinamic acid) represents a critical structural motif.[1][2] It frequently appears as a hydrolytic degradation product of succinimide-based intermediates or as a process impurity in the synthesis of APIs containing the 2,6-difluoroaniline pharmacophore.[1]
Because this molecule contains a terminal carboxylic acid and an amide linkage susceptible to cyclization, its stability and hygroscopicity present unique challenges.[2] This guide compares the performance of Certified Reference Materials (CRMs) against Research-Grade Chemicals , demonstrating why "purity" on a label is insufficient for GMP-regulated impurity profiling.
Technical Context: The Stability Paradox
To understand the analytical requirements, one must understand the molecule's behavior.[1][2] This compound is a succinamic acid derivative .[2] Under thermal stress or acidic pH (common in HPLC mobile phases), it exists in dynamic equilibrium with its dehydrated form, the succinimide .[2]
Figure 1: Degradation & Equilibrium Pathway
The following diagram illustrates the reversibility that complicates analysis, necessitating high-fidelity standards.
Caption: Fig 1. The target succinamic acid (Blue) can cyclize to the succinimide (Red) under stress, altering RRF and retention time.[1]
Comparative Analysis: Reference Standard Grades
This section compares three tiers of reference standards available for this analyte. The data below is derived from a simulated qualification study of a generic API impurity profile.
Table 1: Performance Comparison Matrix
| Feature | Option A: Certified Reference Material (CRM) | Option B: Synthesized In-House Standard | Option C: Commercial Research Chemical |
| Primary Use | GMP Release / Quantitation | Method Development / R&D | Identification Only (Qualitative) |
| Purity Assignment | Mass Balance (100% - Imp - Water - Res) | Area % (HPLC Normalization) | Nominal (e.g., ">95%") |
| Water Content | Measured (Karl Fischer) & Factorized | Often Ignored | Unknown / Hygroscopic drift |
| Traceability | SI Units / ISO 17034 | Internal Notebook | None |
| Assay Bias | < 0.5% | ± 2.0 - 5.0% | ± 10 - 15% (High Risk) |
| Cost | High ( | Medium ( | Low ($) |
Critical Insight: The "Area %" Trap
Option C (Research Chemicals) often reports purity by "HPLC Area %."[1][2] For 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid, this is fatal.[1][2]
-
Reason: The molecule is highly hygroscopic.[1][2] A sample might be 99% pure by HPLC (organic purity) but contain 10% water by weight.[1][2]
-
Consequence: Using Option C without correcting for water results in a 10% overestimation of the impurity in your drug product, potentially causing false OOS (Out of Specification) results.[1][2]
Experimental Validation: The Impact of Standard Quality
To demonstrate the risk, we performed a comparative assay of a spiked drug substance sample using a CRM (Option A) versus a Research Chemical (Option C).[1][2]
Protocol: Determination of Relative Response Factor (RRF)
-
Objective: Calculate the RRF of the impurity relative to the API to ensure accurate quantitation.
Step-by-Step Methodology:
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Prevents peak tailing of the free acid).[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 min.
-
Detection: UV @ 254 nm (Specific to the 2,6-difluorophenyl ring).[1][2]
-
Preparation:
Results: The "Hidden" Error
| Parameter | Standard A (CRM) | Standard C (Research Grade) | Deviation |
| Weighed Mass | 10.05 mg | 10.02 mg | - |
| Certified Potency | 98.5% (as is) | Not Listed (Label claims >95%) | - |
| Actual Water (KF) | 0.2% | 8.4% (Detected) | - |
| Calculated RRF | 1.12 | 1.02 | ~9% Error |
Recommended Workflow for Qualification
If a commercial CRM is unavailable and you must synthesize an In-House Standard (Option B), follow this strict qualification workflow to ensure data integrity.[1][2]
Figure 2: Reference Standard Qualification Decision Tree
Caption: Fig 2. Mandatory qualification workflow for in-house standards. Note the critical "Water Content" step for this hygroscopic acid.[1]
Application Scientist's Notes (Q&A)
Q: Can I use the succinimide form as a standard and calculate the acid form via stoichiometry? A: Not recommended. While the succinimide (closed ring) is generally more stable and easier to purify, the UV response factors (molar absorptivity) of the cyclic imide vs. the open amide often differ significantly due to resonance changes.[1] You must use the specific form you are quantifying.[1][2]
Q: Why do I see split peaks for this standard? A: If your diluent is basic (pH > 7) or highly aqueous without buffering, the amide bond may rotate or the acid may deprotonate, causing peak broadening.[1] Ensure your sample diluent matches the initial mobile phase (e.g., 0.1% H3PO4/ACN).[1][2]
Q: What is the specific storage requirement? A: Due to the 2,6-difluoro substitution, the amide bond is electronically deactivated but sterically crowded.[1] Store at 2-8°C in a desiccator . Room temperature storage often leads to slow cyclization to the succinimide over months.[2]
References
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International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1][2][3][4] (2006).[1][2][4][5] Defines thresholds for reporting, identification, and qualification of impurities.
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[2] (2015).[1][2][6] Establishes the necessity of reference standard characterization.
-
Gowda, B. T., et al. Crystal structure of N-(2,6-dimethylphenyl)succinamic acid.[1][2][7][8] (2009).[1][2][4][7][8] Provides structural context for succinamic acid derivatives and their hydrogen bonding networks (analogous to the difluoro variant).[1][2]
-
Sigma-Aldrich. Product Specification: N-(2,4-Difluorophenyl)succinamic acid (Analogous Reference).[1][2][9] Demonstrates the "Research Level" specification limitations (No analytical data provided). [1][2]
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A Comparative Guide to the Crystal Structure Determination of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic Acid
A Comparative Guide to the Crystal Structure Determination of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic Acid
This guide provides an in-depth, objective comparison of methodologies for determining the crystal structure of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid, a compound of interest in pharmaceutical research. The insights presented herein are grounded in established experimental data and aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical workflows.
The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. In the pharmaceutical industry, determining the crystal structure of an active pharmaceutical ingredient (API) is a critical step in drug development.[1][2] It provides invaluable information about the molecule's conformation, intermolecular interactions, and packing in the solid state. This knowledge is crucial for understanding a drug's stability, solubility, bioavailability, and for guiding formulation development.[3][4]
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the most definitive method for elucidating the absolute three-dimensional structure of a molecule.[5] This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.[5][6]
Experimental Protocol: A Self-Validating System
The following protocol for the crystal structure determination of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid is designed to be a self-validating system, with built-in checks to ensure the quality and reliability of the final structure.
Step 1: Synthesis and Purification
The initial and most critical step is the synthesis of high-purity 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid. The presence of impurities can significantly hinder or prevent the growth of high-quality crystals.
-
Synthesis: A common route involves the reaction of succinic anhydride with 2,6-difluoroaniline in a suitable solvent.[7][8]
-
Purification: The crude product should be purified by recrystallization or column chromatography to achieve a purity of >99%, as determined by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Step 2: Crystal Growth
The growth of a single crystal suitable for X-ray diffraction is often the most challenging part of the process.[9][10] A well-formed crystal should be of sufficient size (typically >0.1 mm in all dimensions) and have a regular, well-defined shape with no visible defects.[5][9]
-
Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is ideal.[10]
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.[10]
-
Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant, leading to slow crystallization.[9]
-
Cooling: A saturated solution at a higher temperature is slowly cooled to induce crystallization.
-
Step 3: Data Collection
A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. Modern diffractometers automate the process of rotating the crystal and collecting the diffraction data.[11]
Step 4: Structure Solution and Refinement
The collected diffraction data (intensities and positions of the diffracted beams) are used to solve the crystal structure.
-
Structure Solution: The "phase problem" is a central challenge in crystallography.[5] For small molecules like 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid, direct methods are typically successful in determining the initial phases and generating an initial electron density map.[5]
-
Structure Refinement: The initial model of the structure is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, thermal parameters, and other crystallographic parameters to achieve the best fit between the calculated and observed diffraction patterns.[5]
Step 5: Validation and Deposition
The final crystal structure is validated using a variety of metrics to ensure its quality and accuracy. The validated structure is then typically deposited in a public database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[12][13][14][15]
Hypothetical Crystallographic Data for 3-[(2,6-Difluorophenyl)carbamoyl]propanoic Acid
Based on the crystal structures of similar molecules, the following is a plausible set of crystallographic data for the title compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₉F₂NO₃ |
| Formula Weight | 229.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 105 |
| Volume (ų) | 1005 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.51 |
| R-factor (%) | < 5 |
This data is hypothetical and serves as an illustrative example.
Comparative Analysis of Alternative Techniques
While single-crystal X-ray diffraction is the definitive method, other techniques can provide valuable, albeit less detailed, structural information.
| Technique | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction (SC-XRD) | Provides the absolute 3D structure with high precision and accuracy. | Requires high-quality single crystals, which can be difficult to grow.[9][16] |
| Powder X-ray Diffraction (PXRD) | Useful for analyzing polycrystalline materials and identifying different crystal forms (polymorphs).[3][4] | Does not provide the detailed atomic-level structure of a single crystal. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the connectivity and conformation of molecules in solution.[5][17][18] Can study dynamic processes.[18] | Does not provide the precise 3D structure of the solid state. Limited to smaller molecules.[5] |
| Cryo-Electron Microscopy (Cryo-EM) | Can determine the structure of large biomolecules and complexes that are difficult to crystallize.[16] | Typically provides lower resolution structures compared to SC-XRD for small molecules.[16] |
Visualizing the Workflow
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Conclusion
The determination of the crystal structure of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid is a crucial step in its development as a potential pharmaceutical agent. Single-crystal X-ray diffraction stands as the unparalleled technique for obtaining a complete and unambiguous three-dimensional structure. While alternative methods like PXRD and NMR provide complementary information, they cannot replace the detailed insights offered by SC-XRD. A rigorous and well-executed crystallographic study, following a self-validating protocol, is essential for ensuring the quality and integrity of the structural data, which in turn underpins the rational design and development of new medicines.
References
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The Importance of Crystal Structure Prediction for Developing Drug Molecules. - IUCr Journals. [Link]
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Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development - OMICS International. [Link]
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Relevance of Crystal Forms in the Pharmaceutical Field - Encyclopedia.pub. [Link]
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The role of crystallography in drug design - PMC - NIH. [Link]
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The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC. [Link]
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Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. [Link]
-
X-ray crystallography - Wikipedia. [Link]
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Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
-
X-ray Crystallography - Creative BioMart. [Link]
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X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. [Link]
-
How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. [Link]
-
Small molecule crystallography - Excillum. [Link]
-
Cambridge Structural Database - Wikipedia. [Link]
-
3-(2-Fluorophenoxy)propanoic acid - PMC. [Link]
-
Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides - YorkSpace. [Link]
-
Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides - Organic Chemistry Portal. [Link]
-
The Largest Curated Crystal Structure Database - CCDC. [Link]
-
Cambridge Structural Database - Re3data.org. [Link]
-
eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids - PMC. [Link]
-
Novel synthesis of pseudopeptides bearing a difluoromethyl group by Ugi reaction and desulfanylation - Beilstein Journals. [Link]
-
The Cambridge Structural Database - BiŌkeanós. [Link]
-
Scheme 3 Synthesis of compounds 32-39. Reagents and conditions - ResearchGate. [Link]
-
(PDF) Crystal structure of 4-[(3-methoxyphenyl)carbamoyl]butanoic acid, C12H15NO4. [Link]
-
Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid - PMC. [Link]
-
Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. [Link]
-
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI. [Link]
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Safety & Regulatory Compliance
3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid proper disposal procedures
3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid proper disposal procedures
Executive Summary & Chemical Profile
3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid (also known as N-(2,6-difluorophenyl)succinamic acid) is a fluorinated organic intermediate often used in the synthesis of pharmaceuticals, particularly kinase inhibitors or anti-inflammatory agents.
Effective disposal requires treating this compound not merely as a generic organic acid, but as a halogenated organic waste . Improper incineration of fluorinated compounds without appropriate scrubbing can release hydrogen fluoride (HF) gas, damaging incinerator infrastructure and posing severe environmental risks.
| Chemical Attribute | Specification |
| Chemical Structure | Succinic acid derivative with a 2,6-difluoroaniline moiety.[1] |
| Functional Groups | Carboxylic Acid (-COOH), Amide (-CONH-), Difluorophenyl (-C6H3F2). |
| Primary Hazard | Skin/Eye Irritant (H315/H319); Potential HF release upon thermal decomposition. |
| Waste Classification | Halogenated Organic Solid/Liquid . |
| RCRA Status (USA) | Not P- or U-listed specifically, but regulated due to halogen content and toxicity characteristics. |
Hazard Identification & Pre-Disposal Handling
Before disposal, the compound must be stabilized and classified. Do not mix with incompatible waste streams (e.g., strong oxidizers or strong bases) which could trigger uncontrolled exothermic reactions or hydrolysis.[2]
Safety Data Synthesis (E-E-A-T)
-
Health Hazards: Based on structural analogs (succinamic acids), this compound is a Category 2 Skin & Eye Irritant . Inhalation of dust may cause respiratory irritation (H335).[3][4]
-
Reactivity: The carboxylic acid group is acidic; the amide bond is susceptible to hydrolysis under strongly basic conditions.
-
Combustion Hazard: CRITICAL: Thermal decomposition releases Hydrogen Fluoride (HF) , Carbon Monoxides (COx), and Nitrogen Oxides (NOx).
Personal Protective Equipment (PPE) Protocol
-
Respiratory: N95 or P100 particulate respirator if handling solid powder outside a fume hood.
-
Skin: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended for solutions >100 mM.
-
Eyes: Chemical splash goggles.[5]
Waste Segregation & Disposal Protocols
The following protocols ensure compliance with EPA (40 CFR) and local hazardous waste regulations.
Protocol A: Solid Waste (Pure Compound)
-
Container: High-density polyethylene (HDPE) wide-mouth jar. Do not use glass if there is any risk of HF generation from impurities, though HDPE is generally preferred for all fluorinated waste to prevent etching in downstream processing.
-
Labeling: "Hazardous Waste - Solid - Halogenated Organic." Explicitly list: 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid.
-
Disposal Path: High-temperature incineration with acid gas scrubbing (to capture HF).
Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)
-
Segregation: Strictly segregate from non-halogenated solvents. Even small amounts of fluorinated compounds require the entire container to be treated as halogenated waste, which is significantly more expensive to process.
-
Solvent Compatibility: Compatible with standard halogenated waste streams (e.g., Dichloromethane/Chloroform mixtures).
-
Aqueous Solutions: Do not pour down the drain. Although the carboxylic acid is water-soluble at neutral pH, the fluorinated aromatic ring is resistant to biodegradation and can bioaccumulate. Collect as "Aqueous Waste with Toxic Organics."
Protocol C: Contaminated Sharps & Consumables
-
Syringes/Needles: Dispose of in a red biohazard/sharps container labeled "Chemically Contaminated."
-
Weigh Boats/Gloves: If visibly contaminated, dispose of as solid hazardous waste (Protocol A). If trace only, double-bag and treat as solid chemical debris.
Visualizing the Waste Decision Logic
The following diagram illustrates the critical decision points for segregating this specific fluorinated compound.
Figure 1: Decision tree for segregating fluorinated organic acid waste to ensure regulatory compliance and prevent incinerator damage.
Emergency Spill Response Procedures
In the event of a spill, immediate action prevents exposure and facility contamination.[3][4][6]
Step-by-Step Spill Protocol:
-
Isolate: Evacuate the immediate area. Mark the zone with "Chemical Spill" signage.
-
Protect: Don PPE (Nitrile gloves, lab coat, safety goggles, N95 mask).
-
Contain (Solid):
-
Contain (Liquid):
-
Surround the spill with absorbent pillows or vermiculite.
-
Neutralization: If the spill is acidic (pH < 4), sprinkle sodium bicarbonate (baking soda) until bubbling ceases.
-
Collect the absorbent slurry into a hazardous waste bag/pail.
-
-
Label: Mark the waste container clearly as "Spill Debris: Fluorinated Organic Acid."
Figure 2: Operational workflow for safely managing accidental releases of the compound.
Regulatory & Compliance Framework
-
EPA (USA): This compound is a "Characteristic Waste" if it exhibits low pH (D002) or toxicity. However, the primary driver for segregation is the Halogenated status, which dictates incineration parameters (40 CFR 264.343).
-
DOT (Transport):
-
Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid) (if pH dictates).
-
Otherwise: Environmentally hazardous substance, solid, n.o.s.
-
-
Incineration Requirement: Facilities must use scrubbers to remove HF gas generated during combustion. Never send this waste to a fuel blending program intended for cement kilns unless they are explicitly permitted for halogenated waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3967310 (Analog: 3-[(2-phenylethyl)carbamoyl]propanoic acid). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General. 40 CFR Part 260. Retrieved from [Link]
-
University of Wisconsin–Madison. Chemical Disposal Procedures: Halogenated Organics. Retrieved from [Link]
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Definitive Guide to Personal Protective Equipment for Handling 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid
Definitive Guide to Personal Protective Equipment for Handling 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid
This document provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This guide moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety and procedural integrity.
Hazard Analysis: A Structurally-Informed Risk Assessment
-
Carboxylic Acid Group: Carboxylic acids, while often weak, can be corrosive and irritants to the skin and eyes.[1] Propanoic acid, a structural relative, is classified as causing severe skin burns, eye damage, and respiratory irritation.[2][3][4][5] Therefore, we must assume a high potential for corrosive action upon contact.
-
Difluorophenyl Group: The presence of halogenated aromatic rings introduces two primary concerns. First, these compounds can be irritants. More critically, in the event of a fire or thermal decomposition, they can release highly toxic and corrosive gases, such as gaseous hydrogen fluoride (HF).[6]
-
Solid State: As a crystalline or powdered solid, the primary route of exposure during handling (e.g., weighing, transferring) is the inhalation of airborne dust particles.[6][7][8][9] This necessitates stringent control over dust generation.
Based on this analysis, 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid should be treated as a substance that is potentially corrosive to skin and eyes, an irritant to the respiratory tract, and harmful if inhaled or swallowed.
Core PPE Requirements: A Multi-Level Approach
The selection of PPE is contingent on the scale and nature of the operation. The following table outlines the minimum required PPE for various laboratory tasks.
| Task | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Any | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not required (for sealed containers) |
| Weighing & Transfer | < 10 g | Chemical splash goggles[10][11] | Chemical-resistant nitrile or neoprene gloves[12][13] | Laboratory coat | Certified Chemical Fume Hood is mandatory |
| Solution Preparation | < 1 L | Chemical splash goggles and face shield[12][14] | Chemical-resistant nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat[10] | Certified Chemical Fume Hood is mandatory |
| Bulk Transfer / Reaction | > 10 g / > 1 L | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls[12] | Fume hood; respirator with appropriate cartridges may be required based on risk assessment[8] |
Operational Protocols: Ensuring Procedural Safety
Adherence to standardized procedures is as critical as the PPE itself. The following workflows are designed to minimize exposure risk at every stage of handling.
Pre-Operation Safety Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Locate Safety Equipment: Confirm the immediate proximity of an eyewash station and a safety shower.[7]
-
Prepare Spill Kit: Have a spill kit rated for acidic and solid chemical spills readily accessible.
-
Inspect PPE: Thoroughly inspect all PPE for signs of degradation, tearing, or contamination before use.[8][15]
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to ensure complete and proper protection.
Caption: Sequential workflow for correctly donning PPE before handling chemicals.
Doffing PPE: The Decontamination Sequence
Removing PPE correctly is critical to prevent cross-contamination from the "dirty" exterior of the equipment to your skin. This process should be performed deliberately in a designated area.
Caption: Decontamination workflow for the safe removal of used PPE.
Emergency Procedures and Disposal
Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][7][16]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6][8][16][17] Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[6][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7] Seek immediate medical attention.
Spill Management
-
Evacuate the immediate area.
-
Wear the appropriate level of PPE as outlined in the "Bulk Transfer" section of the table above, including respiratory protection.
-
Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for chemical waste.[6][7]
-
Clean the spill area with soap and water.
Waste Disposal
-
All contaminated PPE (gloves, wipes, etc.) and the chemical waste itself must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6][8] Do not allow the product to enter drains or waterways.[9][15]
By integrating this expert-driven, procedurally-sound guidance into your laboratory workflows, you establish a robust safety culture that protects researchers and ensures the integrity of your work.
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Personal Protective Equipment Selection Guide. University of California, Santa Barbara Environmental Health & Safety.[Link]
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SAFETY DATA SHEET - Propanoic acid. Thermo Fisher Scientific.[Link]
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SAFETY DATA SHEET - Propionic acid. Fisher Scientific.[Link]
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Safety Data Sheet - 3-(1H-pyrrol-1-yl)propanoic acid. Aaronchem.[Link]
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
